molecular formula C17H28N4O3S B5650186 4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide

4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide

Cat. No. B5650186
M. Wt: 368.5 g/mol
InChI Key: OWFAKWVMUNMZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex piperazine derivatives often involves multi-step reactions aiming at introducing various functional groups to achieve desired chemical properties. For example, derivatives similar to the compound , such as 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine, have been synthesized and shown to possess significant biological activity, indicating a methodological approach to synthesizing such molecules (Chen et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the configuration and conformation of complex molecules. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been elucidated, revealing important aspects of molecular geometry that could be relevant for understanding similar compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of piperazine derivatives are influenced by their functional groups. Studies on similar compounds have highlighted their potential in various chemical reactions and their biological activities, such as antiallergy properties and anti-acetylcholinesterase activity, which can provide a basis for understanding the chemical behavior of our compound of interest (Walsh et al., 1990; Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in various fields. Although specific data on "4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide" were not found, research on related molecules suggests that modifications in the molecular structure can significantly alter these properties, affecting their practical use (Makulska & Jeske, 1975).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are essential for determining the compound's applications. Studies on compounds with similar structural features have shown diverse biological activities, indicating the importance of detailed chemical property analysis for potential applications in medicinal chemistry and other areas (Desai et al., 2016; Ghorab et al., 2017).

properties

IUPAC Name

4-[2-(dimethylamino)-2-(4-methylphenyl)acetyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-14-6-8-15(9-7-14)16(18(2)3)17(22)20-10-12-21(13-11-20)25(23,24)19(4)5/h6-9,16H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFAKWVMUNMZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)N2CCN(CC2)S(=O)(=O)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide

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